molecular formula C8H9N3 B1373027 N-methyl-1H-pyrrolo[2,3-b]pyridin-6-amine CAS No. 1018441-16-1

N-methyl-1H-pyrrolo[2,3-b]pyridin-6-amine

Cat. No. B1373027
CAS RN: 1018441-16-1
M. Wt: 147.18 g/mol
InChI Key: UTZFGAKTNKRZEJ-UHFFFAOYSA-N
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Description

“N-methyl-1H-pyrrolo[2,3-b]pyridin-6-amine” is a chemical compound with the molecular formula C8H9N3 . It is a solid substance .


Synthesis Analysis

The synthesis of “N-methyl-1H-pyrrolo[2,3-b]pyridin-6-amine” and its derivatives has been reported in various scientific papers . The exact method of synthesis can vary depending on the specific requirements of the study or application.


Molecular Structure Analysis

The molecular structure of “N-methyl-1H-pyrrolo[2,3-b]pyridin-6-amine” consists of a pyrrole ring fused with a pyridine ring . The exact structure can be determined using techniques such as NMR .


Chemical Reactions Analysis

“N-methyl-1H-pyrrolo[2,3-b]pyridin-6-amine” can participate in various chemical reactions. The specific reactions it undergoes can depend on the conditions and the presence of other reagents .


Physical And Chemical Properties Analysis

“N-methyl-1H-pyrrolo[2,3-b]pyridin-6-amine” is a solid substance . It has a molecular weight of 147.18 . More detailed physical and chemical properties can be determined using various analytical techniques.

Scientific Research Applications

Cancer Therapeutics: FGFR Inhibitors

N-methyl-1H-pyrrolo[2,3-b]pyridin-6-amine: derivatives have been identified as potent inhibitors of the fibroblast growth factor receptor (FGFR), which is essential in various types of tumors . Abnormal activation of FGFR signaling pathways is associated with the progression and development of several cancers, including breast, lung, prostate, bladder, and liver cancer. Targeting FGFRs represents an attractive strategy for cancer therapy, and derivatives of N-methyl-1H-pyrrolo[2,3-b]pyridin-6-amine have shown promising results in inhibiting cancer cell proliferation and inducing apoptosis .

Diabetes Management

Compounds based on N-methyl-1H-pyrrolo[2,3-b]pyridin-6-amine have shown potential in reducing blood glucose levels, which could be beneficial in the prevention and treatment of disorders involving elevated plasma blood glucose. This includes conditions such as type 1 diabetes, obesity-related diabetes, diabetic dyslipidemia, hypertriglyceridemia, insulin resistance, impaired glucose tolerance, hyperlipidemia, cardiovascular diseases, and hypertension .

Janus Kinase (JAK) Inhibition

Derivatives of N-methyl-1H-pyrrolo[2,3-b]pyridin-6-amine have been evaluated for their inhibitory activity against Janus Kinases (JAKs), which are enzymes that play a critical role in the signaling of many cytokines and growth factors. These compounds could be significant in treating conditions like autoimmune diseases and certain types of cancer .

Synthesis of Heterocyclic Compounds

The structure of N-methyl-1H-pyrrolo[2,3-b]pyridin-6-amine serves as a key intermediate in the synthesis of various heterocyclic compounds. These compounds have diverse applications in medicinal chemistry due to their biological activities .

Lead Compound Optimization

With its low molecular weight and potent biological activity, N-methyl-1H-pyrrolo[2,3-b]pyridin-6-amine serves as an appealing lead compound for further optimization in drug development. Its structure allows for modifications that can enhance its therapeutic potential .

Signal Transduction Pathway Studies

The derivatives of N-methyl-1H-pyrrolo[2,3-b]pyridin-6-amine can be used to study signal transduction pathways, particularly those involving the FGF–FGFR axis. This research can provide insights into organ development, cell proliferation and migration, angiogenesis, and other physiological processes .

Safety and Hazards

“N-methyl-1H-pyrrolo[2,3-b]pyridin-6-amine” is classified as a potentially hazardous substance. It has been assigned the GHS07 pictogram and the signal word “Warning”. The hazard statement H319 indicates that it can cause serious eye irritation .

properties

IUPAC Name

N-methyl-1H-pyrrolo[2,3-b]pyridin-6-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9N3/c1-9-7-3-2-6-4-5-10-8(6)11-7/h2-5H,1H3,(H2,9,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UTZFGAKTNKRZEJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC1=NC2=C(C=C1)C=CN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60676821
Record name N-Methyl-1H-pyrrolo[2,3-b]pyridin-6-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60676821
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

147.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-methyl-1H-pyrrolo[2,3-b]pyridin-6-amine

CAS RN

1018441-16-1
Record name N-Methyl-1H-pyrrolo[2,3-b]pyridin-6-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60676821
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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